3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Overview
Description
3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains sulfur and nitrogen atoms within its ring structures, making it a thiophene and pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
The synthesis of 3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically involves the formation of the thiophene and pyrimidine rings, followed by their functionalization to introduce the cyano, amino, and carboxamide groups.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the cyclization of a suitable diene with sulfur sources under acidic conditions.
Formation of Pyrimidine Ring: The pyrimidine ring is typically formed through the condensation of a β-dicarbonyl compound with a guanidine derivative.
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, particularly those involving thiophene and pyrimidine derivatives.
Material Science: The compound’s unique structural properties make it of interest in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, particularly those with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of specific enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar compounds to 3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide include other thiophene and pyrimidine derivatives. These compounds share similar structural features but may differ in their functional groups or substitution patterns, leading to differences in their chemical and biological properties.
Thiophene Derivatives: Compounds like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have similar thiophene rings but different functional groups.
Pyrimidine Derivatives: Compounds like pyrano[2,3-d]pyrimidine-2,4-dione derivatives share the pyrimidine ring but have different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S2/c1-13-19-23(34-20(13)21(31)27-14-6-3-2-4-7-14)26-12-29(24(19)32)11-18(30)28-22-16(10-25)15-8-5-9-17(15)33-22/h2-4,6-7,12H,5,8-9,11H2,1H3,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYKLHWTHDWQKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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